molecular formula C10H12ClN3O2 B2409257 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1245570-05-1

1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2409257
CAS No.: 1245570-05-1
M. Wt: 241.68
InChI Key: PAGDMIUOLUPIGF-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a piperidine ring attached to the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2-chloropyrimidine is reacted with a piperidine derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different piperidine derivatives .

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: A similar compound with a hydroxyl group instead of a carboxylic acid group.

    2-Amino-4-chloropyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness: 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-10-12-4-3-8(13-10)14-5-1-2-7(6-14)9(15)16/h3-4,7H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGDMIUOLUPIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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